molecular formula C6H4O5 B1346625 3,4-Furandicarboxylic acid CAS No. 3387-26-6

3,4-Furandicarboxylic acid

Cat. No.: B1346625
CAS No.: 3387-26-6
M. Wt: 156.09 g/mol
InChI Key: SYLAFCZSYRXBJF-UHFFFAOYSA-N
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Description

3,4-Furandicarboxylic acid is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with two carboxylic acid groups at the 3 and 4 positions

Mechanism of Action

Target of Action

3,4-Furandicarboxylic acid is a bio-based chemical that has been identified as a potential replacement for petroleum-derived terephthalic acid . It is primarily targeted towards the synthesis of green polymers such as poly(ethylene 2,5-furandicarboxylate) (PEF) . The compound’s primary targets are the enzymes involved in the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) .

Mode of Action

The interaction of this compound with its targets involves a series of oxidation reactions. The compound is produced from the oxidation of HMF, which is derived from fructose and other C6 sugars . The oxidation process is facilitated by enzymes such as horseradish peroxidase (HRP), lignin peroxidase (LPO), alcohol oxidase (AO), and galactose oxidase (GO) .

Pharmacokinetics

It is known that the compound is highly absorbed in the gastrointestinal tract . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor for the synthesis of bio-based polymers. These polymers have been found to have comparable or even higher thermal stability compared to their petroleum-based counterparts . Furthermore, the use of this compound in the production of these polymers contributes to the reduction of dependence on fossil resources, thereby promoting environmental sustainability .

Biochemical Analysis

Biochemical Properties

3,4-Furandicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of biobased polyesters. It interacts with enzymes such as lipases and oxidases, which facilitate its conversion into valuable intermediates and polymers. The nature of these interactions often involves the formation of ester bonds or oxidative transformations, which are crucial for the production of biobased materials .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it may impact cell signaling by interacting with specific receptors or enzymes, thereby altering cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to active sites of enzymes, either inhibiting or enhancing their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting the synthesis of biobased materials. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects observed in these studies highlight the importance of dosage optimization for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. It can be metabolized through oxidative pathways, leading to the formation of intermediates that participate in further biochemical reactions . These metabolic pathways are essential for the production of biobased materials and the regulation of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects . The transport and distribution mechanisms are crucial for ensuring the compound reaches its intended site of action.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that this compound reaches the appropriate subcellular sites to perform its functions effectively . The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Furandicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylfuran using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically requires controlled conditions to ensure complete oxidation without over-oxidation of the furan ring.

Industrial Production Methods: On an industrial scale, the production of this compound often involves the catalytic oxidation of biomass-derived furans. This method is advantageous due to its sustainability and the use of renewable resources. Catalysts such as vanadium-based compounds are commonly employed to facilitate the oxidation process under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 3,4-Furandicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid, and vanadium-based catalysts.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

    Oxidation: Derivatives with hydroxyl or carbonyl groups.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated furans.

Scientific Research Applications

3,4-Furandicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various polymers and copolymers, contributing to the development of sustainable materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of bio-based plastics and resins, offering an eco-friendly alternative to petroleum-based products.

Comparison with Similar Compounds

  • 2,5-Furandicarboxylic acid
  • 2,4-Furandicarboxylic acid
  • 3,5-Furandicarboxylic acid

Properties

IUPAC Name

furan-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLAFCZSYRXBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187502
Record name Furan-3,4-dicarboxylic acid
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Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3387-26-6
Record name 3,4-Furandicarboxylic acid
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Record name Furan-3,4-dicarboxylic acid
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Record name 3,4-Furandicarboxylic acid
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Record name Furan-3,4-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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